
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide, also known as PZ-2891, is a small molecule drug that has shown potential in various scientific research applications.
Scientific Research Applications
Chemical Reactions and Derivatives
- Derivatives Synthesis : In a study by Topuzyan et al. (2013), 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacted with piperidin-2-ylmethanamine, demonstrating a typical chemical behavior of compounds with similar structural elements to 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide. The products varied depending on solvent and reaction conditions, illustrating the compound's potential as a versatile precursor in synthetic organic chemistry (Topuzyan et al., 2013).
Biological Activities
- Antimicrobial Activity : A study by Okasha et al. (2022) on a structurally similar compound revealed antimicrobial properties. The target molecule was screened for antibacterial and antifungal functionality, showing promising bactericidal and fungicidal effects (Okasha et al., 2022).
- Anti-Tuberculosis Potential : Srinivasarao et al. (2020) reported on derivatives with a similar structure that showed significant activity against Mycobacterium tuberculosis. The compounds were non-toxic to human cells, suggesting potential as anti-tuberculosis agents (Srinivasarao et al., 2020).
- Anticancer Activity : Inceler et al. (2013) synthesized thiophene containing 1,3-diarylpyrazole derivatives, showing growth inhibitory effects on certain cancer cell lines. This indicates the potential of structurally related compounds like 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide in cancer research (Inceler et al., 2013).
properties
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(24-15-18-5-4-14-28-18)16-6-8-17(9-7-16)27-21-19(22-10-11-23-21)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIFIWPDZCMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



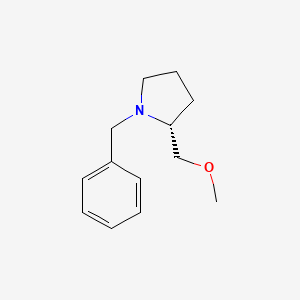
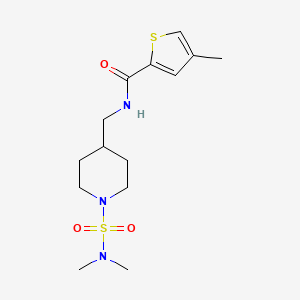

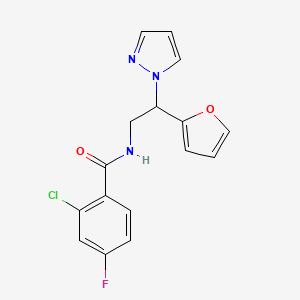
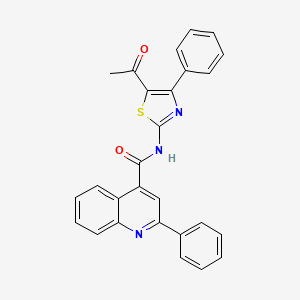

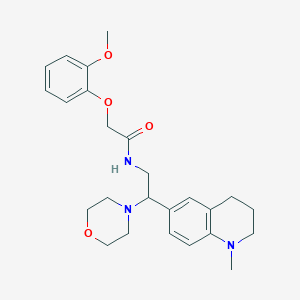
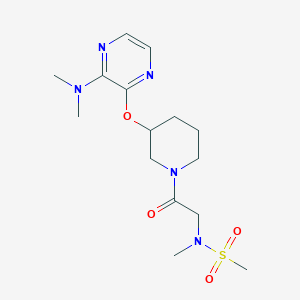
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2933039.png)